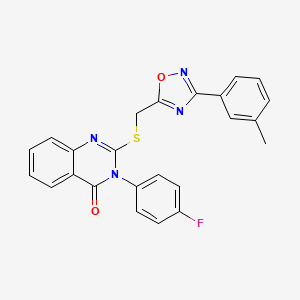

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c1-15-5-4-6-16(13-15)22-27-21(31-28-22)14-32-24-26-20-8-3-2-7-19(20)23(30)29(24)18-11-9-17(25)10-12-18/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOLRMSBBQYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride and a base.

Attachment of the Oxadiazole Moiety: The oxadiazole ring is synthesized separately and then attached to the quinazolinone core through a thioether linkage. This step typically involves the reaction of a thiol derivative of the oxadiazole with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Compound 9a (3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one)

- Structural Difference: Lacks the oxadiazole-thioether moiety; instead, it has an amino-linked phenylquinazolinone.

- Activity : Exhibits potent antibacterial activity against Proteus vulgaris (1.1 cm inhibition zone) and Bacillus subtilis (1.4 cm) .

- Key Insight : The 4-fluorophenyl group enhances antibacterial efficacy, but the absence of the oxadiazole-thioether linker reduces structural complexity compared to the target compound.

3-(4-Chlorobenzyl)-2-(((3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Structural Difference: Replaces the m-tolyl group on the oxadiazole with a 4-fluorophenyl and the quinazolinone 4-fluorophenyl with a 4-chlorobenzyl group .

- Implications: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and solubility. No direct activity data are reported, but chloro-substituted analogs often show enhanced antimicrobial activity due to increased lipophilicity .

Variations in the Oxadiazole Substituent

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

3-(4-Methoxyphenyl)-2-((2-(3-Methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

- Structural Difference : Replaces the oxadiazole with a ketone-thioether group and incorporates methoxy substituents.

Role of Heterocyclic Linkers

Compound 9h (3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one)

1,2,4-Triazole Derivatives (e.g., 3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-Oxadiazol-3(1'H, 2H)-ones)

- Structural Difference : Replaces the oxadiazole with a triazole-thione moiety.

- Activity: Triazole-thiones exhibit antinociceptive and anticancer activities, underscoring the role of sulfur-containing heterocycles in diversifying biological effects .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Impact of Halogen Substitutions on Activity

| Halogen | Atomic Radius (Å) | Electronegativity | Common Biological Effects |

|---|---|---|---|

| F | 0.64 | 4.0 | Enhanced lipophilicity, metabolic stability |

| Cl | 0.99 | 3.0 | Increased lipophilicity, antimicrobial potency |

| Br | 1.14 | 2.8 | Higher steric hindrance, prolonged half-life |

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability compared to chlorine .

- Oxadiazole vs. Triazole : Oxadiazoles are more rigid and electron-deficient, favoring interactions with enzymatic active sites, while triazoles offer hydrogen-bonding versatility .

- m-Tolyl vs. Other Aryl Groups : The m-tolyl group’s methyl substituent may enhance hydrophobic interactions in target binding compared to unsubstituted or para-substituted aryl groups .

Biological Activity

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a quinazoline backbone and various substituents, exhibits a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorophenyl group that enhances lipophilicity and biological activity.

- A thioether linkage which may contribute to its interaction with biological targets.

- A quinazolinone core known for diverse pharmacological effects.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of quinazoline derivatives against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of quinazoline exhibit significant inhibitory effects on cell proliferation in cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The compound demonstrated IC50 values indicating potent activity against these lines .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 4.47 |

| MCF-7 | 7.55 |

| HepG2 | 4.04 |

Additionally, the compound has been noted for its multi-target inhibitory activities against key proteins such as Hsp90, EGFR, and VEGFR-2, which are critical in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed through various methods. Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 1.50 |

| Pseudomonas aeruginosa | 2.00 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have also been documented. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the oxadiazole moiety is believed to enhance this activity by stabilizing interactions with inflammatory mediators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Protein Binding : The thioether and amide functionalities allow for hydrogen bonding with proteins.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Multi-target Approach : Its diverse structural components enable it to interact with multiple targets simultaneously, enhancing its therapeutic efficacy .

Case Studies

Several case studies have documented the effectiveness of similar quinazoline derivatives:

- A study evaluated a series of quinazoline compounds for their cytotoxicity against various cancer cell lines and reported significant anti-proliferative effects.

- Another investigation focused on the antimicrobial properties of quinazoline derivatives against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.